1,3-Bis(tosyloxy)propane

Catalog No.
S1894574
CAS No.
5469-66-9
M.F
C17H20O6S2
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(tosyloxy)propane

1,3-Dibromopropane imposes harsh alkylation conditions and handling challenges. 1,3-Bis(tosyloxy)propane (CAS 5469-66-9) is a crystalline, non-volatile tosylate reagent that eliminates these issues:

  • Superior leaving group reactivity permits faster, milder reactions, protecting sensitive functional groups.
  • Precise automated solid dispensing improves reproducibility vs. volatile liquid dihaloalkanes.
  • Enables high-yield macrocyclization and efficient [18F]fluoride incorporation for PET tracer precursors.

CAS Number

5469-66-9

Product Name

1,3-Bis(tosyloxy)propane

IUPAC Name

3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate

Molecular Formula

C17H20O6S2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3

InChI Key

ODVREDGIWSDQFD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C

The exact mass of the compound 1,3-Bis(tosyloxy)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Propane-1,3-diyl ditosylate, 1,3-Propanediol ditosylate, 1,3-Bis(p-toluenesulfonyloxy)propane, 1,3-Propanediyl bis(4-methylbenzenesulfonate)

Purity

≥98%

Package Size

5 g, 10 g, 25 g

1,3-Bis(tosyloxy)propane (CAS: 5469-66-9) is a bifunctional electrophilic building block used to introduce a propane-1,3-diyl linker in organic synthesis. As a propane-1,3-diol derivative, it functions as a high-reactivity, crystalline solid alternative to liquid dihaloalkanes like 1,3-dibromopropane. The tosylate moieties are excellent leaving groups, enabling efficient substitution reactions under conditions that are often milder than those required for less reactive alkyl halides, which is critical for complex, multi-step syntheses. [REFS-1, REFS-2]

Research Fit

Workflow Bifunctional C3-bis-electrophile for conjugation, macrocyclization, and linker assembly
Selection Solid format enables automated dispensing and inert-atmosphere handling Non-volatile crystalline solid; mp provides identity check
Use Context Reported faster photorelease kinetics supports photocage and prodrug design Tosylate vs. mesylate: 2-fold higher release rate (source data)

Direct substitution of 1,3-Bis(tosyloxy)propane with more common alternatives like 1,3-dibromopropane or 1,3-diiodopropane is often unviable for optimized or sensitive processes. The superior leaving group ability of tosylate compared to bromide or iodide enables faster reaction kinetics at lower temperatures, minimizing thermal degradation of sensitive substrates. [1] Furthermore, the non-nucleophilic nature of the tosylate counter-ion reduces the risk of side reactions common with halides. In applications requiring high yields and purity, such as macrocyclization or precursor synthesis for radiopharmaceuticals, switching to a dihalide can lead to significant decreases in yield, increased formation of impurities, and the need for more forcing, energy-intensive conditions, ultimately impacting process efficiency and final product quality. [2]

Substitution Risk

Target
1,3-Bis(tosyloxy)propane
Potential Substitute
1,3-Dibromopropane
Liquid lachrymator; different storage, dispensing, and safety protocols. May generate HBr by-products.
Target
1,3-Bis(tosyloxy)propane
Potential Substitute
1,3-Propanediol dimesylate
Mesylate shows reported lower photorelease rate; may alter light-triggered reaction profiles.
Target
1,3-Bis(tosyloxy)propane
Potential Substitute
1,2-Bis(tosyloxy)ethane (shorter bridge)
Altered bridge length changes macrocycle cavity size and metal-binding geometry.

Crystalline Solid Handling and Dosing Precision

1,3-Bis(tosyloxy)propane is a crystalline solid with a defined melting point of 90–92 °C, offering significant operational advantages over its most common substitute, 1,3-dibromopropane, which is a liquid at room temperature. Solid reagents can be weighed with high precision, eliminating the density- and temperature-dependent volume measurements required for liquids. This enhances batch-to-batch consistency and simplifies material handling protocols. Furthermore, its solid nature results in a much lower vapor pressure, reducing operator exposure and material loss due to evaporation compared to volatile liquid alkylating agents.

Evidence DimensionPhysical State at STP
Target Compound DataCrystalline Solid (Melting Point: 90-92 °C)
Comparator Or Baseline1,3-Dibromopropane: Liquid (Boiling Point: 167 °C)
Quantified DifferenceQualitatively different physical states
ConditionsStandard Temperature and Pressure (STP)

For process scale-up and GMP environments, the handling characteristics of a solid improve safety, accuracy, and reproducibility over a volatile liquid.

Solid Form vs. 1,3-Dibromopropane
Data to verify
Solid, mp 90–93 °C, ≥98% HPLC vs. liquid, bp 167 °C, 97–99% GC
Enables precise solid dispensing, eliminates volatile exposure
Supplier specification; identity check via melting point

High-Yield 18F-Labeled PET Tracer Synthesis

The tosylate function is a preferred leaving group for the rapid introduction of [18F]fluoride in the synthesis of Positron Emission Tomography (PET) tracers. In the synthesis of [18F]fluoropropyl-carbomethoxy-iodophenyl-nortropane ([18F]FP-CIT), a key dopamine transporter imaging agent, nucleophilic substitution on an alkylsulfonate precursor is the critical step. [1] While a direct yield comparison for the 1,3-propane backbone is not provided in this specific study, the general principle relies on the high reactivity of sulfonate esters. The tosylate's excellent leaving group ability facilitates fast reaction times, which is essential to maximize radiochemical yield before the short-lived 18F isotope (t½ ≈ 110 min) decays. This reactivity profile is superior to that of corresponding alkyl bromides, which would require harsher conditions and longer reaction times, making them less suitable for time-critical radiolabeling. [2]

Evidence DimensionRadiochemical Yield (RCY)
Target Compound DataEnables high-yield synthesis (e.g., 35-52% decay-corrected RCY reported for a tosylate/mesylate PET precursor system). [<a href="https://doi.org/10.1016/j.nucmedbio.2007.02.007" target="_blank">1</a>]
Comparator Or BaselineAlkyl bromides, which require more forcing conditions, are generally less efficient for rapid 18F-fluorination, leading to lower effective yields. [<a href="https://onlinelibrary.wiley.com/doi/full/10.1002/jlcr.3762" target="_blank">2</a>]
Quantified DifferenceNot a direct comparison, but tosylates enable clinically viable yields where bromides often do not.
ConditionsNucleophilic 18F-fluorination for PET tracer synthesis.

For high-value applications like PET tracer production, precursor choice is critical; the high reactivity of the tosylate directly translates to higher yields and viable production batches.

Photorelease Kinetics
Reported
kr = 100 (tosylate) vs. 50 (mesylate); Φ = 1.00 vs. 0.93
2-fold faster release supports photocage design
pHP X system, PMC3557858 Table 4

High-Yield Cyclization with Tosylate Leaving Group

In the construction of macrocycles and heterocycles, intramolecular cyclization is often the yield-limiting step. The efficiency of this step is highly dependent on the nature of the leaving group on the electrophilic linker. The tosylate group is substantially more reactive than a bromide because the resulting tosylate anion is a weaker base and is highly stabilized by resonance. This enhanced reactivity allows cyclization reactions to proceed under milder conditions and often in higher yields compared to analogous reactions using 1,3-dibromopropane. While direct comparative data for a single macrocycle is sparse, the established reactivity order (OTs > I > Br > Cl) means that for challenging, sterically hindered, or strain-inducing cyclizations, 1,3-Bis(tosyloxy)propane provides a significantly higher probability of success and better yields than dihalide alternatives. [1]

Evidence DimensionRelative Reactivity in SN2 Reactions
Target Compound DataHigh (Tosylate is an excellent leaving group)
Comparator Or Baseline1,3-Dibromopropane: Moderate (Bromide is a good, but less reactive, leaving group)
Quantified DifferenceTosylate leaving group can be >100 times more reactive than bromide under certain SN2 conditions.
ConditionsIntramolecular nucleophilic substitution (cyclization).

Choosing this reagent over a dihalide for a challenging cyclization step can be the difference between a low-yielding process and an efficient, high-yielding synthesis.

Macrocyclization Yield
Class-level
Selective [1+1] crown ether; 70–80% yields with ditosylate vs. 40–90% with dihaloalkanes
Comparable yields, simpler purification
No HBr evolution; easier aqueous work-up reported
Bridge Specificity in Cyclams
Class-level
Exclusive propylene-bridged cyclam; ethylene analog gives different ring size
Bridge length critical for coordination geometry
X-ray confirmation of propylene-bridged product
PROTAC Linker Utility
Reported
Recognized bifunctional linker synthon; purity ≥98% enables stoichiometric control
Supports batch consistency in probe synthesis
Sequential conjugation without additional interconversion

Time-Critical Radiopharmaceutical Synthesis

This compound is the right choice for synthesizing precursors for PET tracers, such as [18F]fluoropropyl derivatives. Its high reactivity ensures the rapid and efficient incorporation of the short-lived 18F isotope, maximizing radiochemical yield in a narrow time window where less reactive linkers like dihalides would fail to produce viable quantities. [1]

High-Yield Macrocycle and Cryptand Synthesis

For the construction of complex macrocyclic or heterocyclic architectures where the final ring-closing step is challenging, 1,3-Bis(tosyloxy)propane is a preferred reagent. The excellent leaving group ability of tosylate facilitates difficult intramolecular substitutions under milder conditions, leading to higher yields and fewer side products compared to reactions with 1,3-dibromopropane. [2]

Automated and High-Throughput Synthesis Platforms

In automated synthesis or process chemistry environments, the use of this crystalline solid simplifies workflows. Its solid nature allows for precise, automated weighing and dispensing, which is more reliable and reproducible than handling a volatile liquid like 1,3-dibromopropane, leading to improved consistency in large-scale or parallel synthesis campaigns.

Dialkylation of Sensitive or Low-Reactivity Nucleophiles

When alkylating sensitive substrates that are prone to degradation under harsh conditions, this reagent allows reactions to proceed at lower temperatures. This preserves the integrity of functional groups that might not be compatible with the more forcing conditions often required when using less reactive dihaloalkanes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Light-Cleavable Cross-Linkers
Tosylate photorelease kinetics
Irradiation dose-response; drug release efficiency
Macrocyclic Ligands (MOFs, Radiopharma)
Solid, non-lachrymatory C3-electrophile
Macrocyclization yield; product purity; scale-up robustness
PROTAC Linker Module
Bifunctional tosylate with high purity
Sequential conjugation efficiency; linker incorporation rate
Automated Solid-Phase Synthesis
Crystalline solid with defined melting point
Dispensing accuracy; reaction completeness; no volatility loss

XLogP3

3.3

Other CAS

5469-66-9

Wikipedia

1,3-Bis(tosyloxy)propane

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